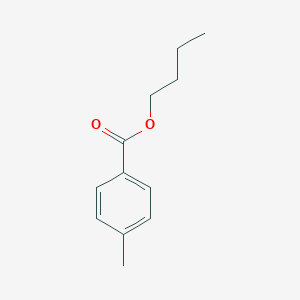

4-methylbenzoic acid butyl ester

Description

The exact mass of the compound Benzoic acid, 4-methyl-, butyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19277-56-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

butyl 4-methylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

UYGHRCCJWWYXMY-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C |

Other CAS No. |

19277-56-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylbenzoic Acid Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoic acid butyl ester, also known as butyl p-toluate, is an organic compound with the chemical formula C₁₂H₁₆O₂. It is the ester formed from the condensation of 4-methylbenzoic acid and butan-1-ol. This compound serves as a valuable intermediate in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further chemical transformations.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Butyl 4-methylbenzoate | |

| Synonyms | Butyl p-toluate, p-Toluic acid butyl ester | [1] |

| CAS Number | 19277-56-6 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 268 °C at 760 mmHg | [1] |

| Density | 0.995 g/cm³ | [1] |

| Refractive Index | 1.499 | [1] |

Table 2: Spectral Data of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons of the butyl chain, and the terminal methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl group. |

| IR Spectroscopy | Characteristic strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 192, with fragmentation patterns corresponding to the loss of the butoxy group or parts of the butyl chain.[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with butan-1-ol, using a strong acid catalyst.[3]

Materials:

-

4-Methylbenzoic acid

-

Butan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4]

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid and an excess of butan-1-ol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Synthesis workflow for this compound.

Chemical Reactivity

This compound undergoes typical reactions of an ester, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis

Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water.[6][7]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion, yielding the carboxylate salt and the alcohol. The carboxylic acid can be regenerated by subsequent acidification.[6]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base.[8] For example, reacting butyl p-toluate with methanol in the presence of a catalyst would yield methyl p-toluate and butan-1-ol. This process is often used in the production of biodiesel.[9]

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are strong nucleophiles that react with esters to form tertiary alcohols. The reaction proceeds in two steps:

-

The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate.

-

A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone to yield a tertiary alcohol after an acidic workup.[10][11]

References

- 1. This compound | 19277-56-6 | Benchchem [benchchem.com]

- 2. p-Toluic acid, butyl ester [webbook.nist.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ester synthesis by transesterification [organic-chemistry.org]

- 9. jpme.journals.ekb.eg [jpme.journals.ekb.eg]

- 10. www1.udel.edu [www1.udel.edu]

- 11. maths.tcd.ie [maths.tcd.ie]

An In-depth Technical Guide to the Synthesis of Butyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl p-toluate, an important organic intermediate. The document details the core methodologies, presents quantitative data for reaction parameters, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical industries.

Introduction

Butyl p-toluate, also known as butyl 4-methylbenzoate, is an ester with applications as a synthetic intermediate in the production of various organic compounds. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This guide will focus on the two most prevalent methods for its preparation: Fischer-Speier esterification and acylation using p-toluoyl chloride. Each method offers distinct advantages and is suited for different laboratory scales and reagent availability.

Synthesis Pathways

There are two primary and reliable pathways for the synthesis of butyl p-toluate:

-

Pathway 1: Fischer-Speier Esterification of p-toluic acid with n-butanol. This is a classic acid-catalyzed equilibrium reaction.

-

Pathway 2: Nucleophilic Acyl Substitution involving the reaction of p-toluoyl chloride with a butoxide. This method is often faster and can lead to higher yields, particularly for hindered alcohols.

Pathway 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The equilibrium is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1]

Reaction Mechanism

The reaction proceeds via a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2]

Caption: Fischer-Speier Esterification Pathway.

Experimental Protocol

This protocol is a representative procedure for the synthesis of n-butyl p-toluate via Fischer esterification.

Materials:

-

p-Toluic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-toluic acid and an excess of n-butanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted p-toluic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude butyl p-toluate can be further purified by vacuum distillation.

-

Quantitative Data

The following table summarizes typical quantitative data for Fischer esterification reactions, which can be adapted for the synthesis of butyl p-toluate.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | - | 65 | 90 | [3] |

| Hydroxy Acid | Ethanol | H₂SO₄ | 2 | Reflux | 95 | [3] |

| Oleic Acid | n-Butanol | Sulfonated Biochar | 8 | 65 | >90 | [4] |

| Benzoic Acid | 1-Butanol | p-TsOH | 2 | - | 92 (conversion) | [5] |

Pathway 2: Synthesis from p-Toluoyl Chloride

This method involves the reaction of an acid chloride with an alcohol, which is a type of nucleophilic acyl substitution. The reaction is generally faster and not reversible, often leading to higher yields. For the synthesis of butyl p-toluate, p-toluoyl chloride is reacted with a butoxide, which is a stronger nucleophile than butanol.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the butoxide ion on the electrophilic carbonyl carbon of the p-toluoyl chloride, followed by the elimination of the chloride ion.

Caption: Acyl Chloride Esterification Pathway.

Experimental Protocol (Adapted for n-Butanol)

The following protocol is adapted from a procedure for the synthesis of tert-butyl p-toluate.[6]

Materials:

-

n-Butanol

-

n-Butyllithium in hexane

-

p-Toluoyl chloride

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a Claisen adapter

-

Condenser

-

Addition funnel

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Butoxide Formation: In a round-bottom flask under a nitrogen atmosphere, add n-butanol. Slowly add a solution of n-butyllithium in hexane via syringe.

-

Reaction: Add a solution of p-toluoyl chloride in anhydrous diethyl ether dropwise to the stirred butoxide mixture. Stir the resulting slurry at room temperature for several hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel with additional ether.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the ether by distillation or using a rotary evaporator.

-

Distill the residual oil under reduced pressure to obtain pure butyl p-toluate.

-

Quantitative Data

The following table presents quantitative data for the synthesis of tert-butyl p-toluate, which provides a good reference for the expected yield of n-butyl p-toluate using a similar procedure.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| tert-Butyl alcohol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether | 15 | 79-82 | [6] |

Spectroscopic Data for Butyl p-Toluate

The identity and purity of the synthesized butyl p-toluate can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂[7] |

| Molecular Weight | 192.25 g/mol [7] |

| CAS Number | 19277-56-6[7] |

Mass Spectrometry

The mass spectrum of butyl p-toluate will show a molecular ion peak (M+) at m/z = 192. Key fragmentation patterns can also be observed.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include those for the aromatic protons, the butyl chain protons, and the methyl group on the aromatic ring.

-

¹³C NMR: Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group and the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.

Conclusion

This technical guide has detailed the primary synthetic pathways for butyl p-toluate, providing experimental protocols and quantitative data to aid in its preparation. The choice between Fischer-Speier esterification and the use of p-toluoyl chloride will depend on factors such as the desired reaction scale, the availability of starting materials, and the required purity of the final product. For large-scale synthesis, the Fischer esterification is often more cost-effective, while the acyl chloride method can provide higher yields and faster reaction times for smaller-scale preparations. The provided spectroscopic data serves as a reference for the characterization of the synthesized product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. p-Toluic acid, butyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 4-Methylbenzoic Acid Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-methylbenzoic acid butyl ester. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization methods are provided.

Core Physical and Chemical Properties

This compound, also known as butyl p-toluate, is an organic compound with the chemical formula C12H16O2.[1][2] It is an ester of p-toluic acid and n-butanol.

| Property | Value | Reference |

| Molecular Formula | C12H16O2 | [1][2] |

| Molecular Weight | 192.25 g/mol | [2] |

| CAS Number | 19277-56-6 | [1][2] |

| Appearance | Colorless liquid | - |

| Boiling Point | 268 °C at 760 mmHg120 °C at 5 Torr | [1][3] |

| Density | 0.995 g/cm³ | [1] |

| Refractive Index (nD) | 1.499 | [1] |

| Flash Point | 118 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring, the methylene protons of the butyl chain adjacent to the oxygen, the other methylene protons of the butyl chain, and the terminal methyl group of the butyl chain, as well as the methyl group on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbons of the butyl group. |

| FTIR | The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration typical for esters, C-O stretching vibrations, and peaks corresponding to the aromatic ring and aliphatic C-H bonds.[4] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak. Common fragmentation patterns for esters include McLafferty rearrangement and alpha-cleavage, which can help in confirming the structure.[5][6][7][8] |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis: Fischer Esterification

This protocol describes the synthesis of butyl 4-methylbenzoate from 4-methylbenzoic acid and n-butanol using an acid catalyst.

Materials:

-

4-methylbenzoic acid

-

n-butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours.[9]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[9]

-

Wash again with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol and the extraction solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude ester by distillation under reduced pressure to obtain pure this compound.

Characterization Methods

1. Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus.[10] The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

2. Density Measurement: The density of the liquid ester can be determined by accurately measuring the mass of a known volume of the substance.[11][12][13][14][15]

-

Weigh a clean and dry pycnometer (or a graduated cylinder for less precision).

-

Fill the pycnometer with the ester, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the ester by its volume.

3. Refractive Index Measurement: An Abbe refractometer is used to measure the refractive index.[16][17][18][19][20]

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the this compound onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

4. Spectroscopic Analysis:

-

NMR Spectroscopy: A sample of the ester is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer.[21][22][23][24]

-

FTIR Spectroscopy: A thin film of the liquid ester is placed between two salt plates (e.g., KBr or NaCl) and analyzed using an FTIR spectrometer.[25][26][27][28] Alternatively, an ATR-FTIR accessory can be used for direct analysis of a drop of the liquid.[27]

-

Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). The instrument then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.[5][6][8][29]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

- 1. Benzoic acid,4-methyl-, butyl ester | CAS#:19277-56-6 | Chemsrc [chemsrc.com]

- 2. This compound | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 18. macro.lsu.edu [macro.lsu.edu]

- 19. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. hinotek.com [hinotek.com]

- 21. csub.edu [csub.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. purdue.edu [purdue.edu]

- 26. eng.uc.edu [eng.uc.edu]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. m.youtube.com [m.youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Butyl 4-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl 4-methylbenzoate, a key organic compound with applications in various stages of chemical research and development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its current and potential applications in the scientific field.

Chemical Identity and Properties

IUPAC Name: Butyl 4-methylbenzoate

Synonyms: Butyl p-toluate, 4-Methylbenzoic acid butyl ester

Butyl 4-methylbenzoate is an ester formed from 4-methylbenzoic acid (also known as p-toluic acid) and n-butanol. Its molecular structure consists of a butyl group attached to the carboxylate of the 4-methylbenzoate moiety. This structure imparts specific physical and chemical properties that are valuable in organic synthesis.

Physical and Chemical Data

The quantitative properties of butyl 4-methylbenzoate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Boiling Point | 268 °C at 760 mmHg | [2] |

| Density | 0.995 g/cm³ | [2] |

| Flash Point | 118 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents. | [3] |

Synthesis of Butyl 4-Methylbenzoate via Fischer Esterification

The most common and efficient method for the preparation of butyl 4-methylbenzoate is the Fischer esterification of 4-methylbenzoic acid with n-butanol, using a strong acid as a catalyst.[4] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[4][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of butyl 4-methylbenzoate.

Materials and Reagents:

-

4-Methylbenzoic acid (p-toluic acid)

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol (e.g., a 3 to 5 molar equivalent).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing:

-

Wash the organic layer with water to remove the excess n-butanol and some of the sulfuric acid.

-

Next, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-methylbenzoic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

-

Finally, wash the organic layer with brine to remove any residual water.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude butyl 4-methylbenzoate can be further purified by vacuum distillation to obtain the final product.

Applications in Research and Development

While direct applications of butyl 4-methylbenzoate in drug development are not extensively documented, its role as a chemical intermediate is of significant interest to researchers and scientists in the pharmaceutical and chemical industries. Esters are fundamental building blocks in organic synthesis, and butyl 4-methylbenzoate can serve as a precursor for the synthesis of more complex molecules.

Its structural analog, methyl 4-butylbenzoate, has been utilized in the preparation of antifungal agents.[4][6] This suggests that butyl 4-methylbenzoate could be a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The butyl ester group can influence the lipophilicity of a molecule, a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the related compound, butyl 4-methylbenzenesulfonate, is employed in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs).[7] This highlights the utility of the butyl and 4-methylphenyl moieties in the construction of pharmaceutically relevant scaffolds. Therefore, butyl 4-methylbenzoate is a valuable tool for medicinal chemists and process chemists in the exploration of new chemical entities.

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of butyl 4-methylbenzoate.

Caption: Experimental workflow for the synthesis of butyl 4-methylbenzoate.

References

- 1. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Butyl p-toluenesulfonate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

4-methylbenzoic acid butyl ester molecular weight and formula

An In-depth Technical Guide to 4-Methylbenzoic Acid Butyl Ester

This technical guide provides a detailed overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, weight, and a hypothetical experimental protocol for its synthesis, presented with clear data visualization and structured methodologies.

Core Molecular Data

This compound, also known as butyl p-toluate, is an organic compound with the IUPAC name butyl 4-methylbenzoate.[1] It is characterized by a butyl group esterified with 4-methylbenzoic acid.

Quantitative Molecular Information

The fundamental molecular data for this compound is summarized in the table below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | butyl 4-methylbenzoate | [1] |

Molecular Structure and Components

The structure of this compound consists of a central carboxyl group linking a p-tolyl group and a butyl group. The diagram below illustrates the logical relationship between these constituent parts.

Hypothetical Experimental Protocol: Fischer Esterification Synthesis

The following section details a hypothetical experimental workflow for the synthesis of this compound via Fischer esterification. This method involves the acid-catalyzed reaction between 4-methylbenzoic acid and butanol.

Materials and Reagents

-

4-Methylbenzoic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Deionized Water

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is depicted in the diagram below.

Detailed Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the excess acid by washing the mixture with a 5% sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Butyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of butyl p-toluate (also known as butyl 4-methylbenzoate). Given the limited direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, such as n-butyl benzoate and other aromatic esters, to provide valuable insights for researchers and professionals in drug development. All estimations based on analogous compounds are clearly indicated.

Solubility of Butyl p-Toluate

The solubility of an active pharmaceutical ingredient (API) or an excipient is a critical parameter that influences its formulation, bioavailability, and route of administration. Butyl p-toluate, an ester of p-toluic acid and butanol, is expected to be a lipophilic compound with limited aqueous solubility.

Solubility Profile

Table 1: Estimated Solubility of Butyl p-Toluate in Various Solvents at 20-25°C

| Solvent | Type | Expected Solubility | Rationale/Reference for Analogue |

| Water | Polar Protic | Practically Insoluble | n-butyl benzoate is practically insoluble in water.[2][3] |

| Ethanol | Polar Protic | Soluble | n-butyl benzoate is soluble in ethanol.[1][4] |

| Methanol | Polar Protic | Soluble | Benzoate esters are generally soluble in methanol. |

| Acetone | Polar Aprotic | Soluble | Expected to be soluble based on its ester structure. |

| Diethyl Ether | Nonpolar | Soluble | n-butyl benzoate is soluble in ether.[1] |

| Chloroform | Nonpolar | Soluble | A common solvent for organic esters. |

| Toluene | Nonpolar | Soluble | The aromatic ring of butyl p-toluate favors solubility in aromatic solvents. |

| Hexane | Nonpolar | Soluble | The butyl chain contributes to solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination (OECD 105, Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).[5][6]

Objective: To determine the saturation mass concentration of butyl p-toluate in a selected solvent at a specific temperature.

Materials:

-

Butyl p-toluate (analytical grade)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Preparation of Saturated Solution:

-

Add an excess amount of butyl p-toluate to a known volume of the solvent in a volumetric flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After reaching equilibrium, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid.

-

Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to avoid changes in solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent.

-

Analyze the concentration of butyl p-toluate in the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Prepare a calibration curve using standard solutions of butyl p-toluate of known concentrations.

-

-

Calculation: Calculate the solubility of butyl p-toluate in the solvent (e.g., in g/L or mg/mL) from the concentration of the diluted solution and the dilution factor.

Stability of Butyl p-Toluate

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of butyl p-toluate is influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of butyl p-toluate would yield p-toluic acid and butanol. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Estimated Hydrolytic Stability of Butyl p-Toluate

| Condition | Expected Stability | Rationale/Reference for Analogue |

| Acidic (pH < 4) | Susceptible to slow hydrolysis | Acid-catalyzed hydrolysis is a known degradation pathway for esters. |

| Neutral (pH 6-8) | Relatively stable | Hydrolysis is generally slowest at near-neutral pH. |

| Basic (pH > 8) | Susceptible to hydrolysis | Base-catalyzed hydrolysis (saponification) of esters is typically faster than acid-catalyzed hydrolysis. The rate of hydrolysis for p-tolyl hydrogen succinate decreases with a decrease in pH, reaching a minimum at pH 2.[7] |

Experimental Protocol for Hydrolytic Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]

Objective: To evaluate the stability of butyl p-toluate in aqueous solutions at different pH values.

Materials:

-

Butyl p-toluate

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Co-solvent (e.g., acetonitrile or methanol, if needed to dissolve the compound)

-

Thermostatically controlled chambers or water baths

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Solution Preparation: Prepare solutions of butyl p-toluate in the buffered aqueous solutions. A co-solvent may be used at a low concentration if necessary for solubility, but its potential effect on the hydrolysis rate should be considered.

-

Storage: Store the solutions in sealed containers at specified temperatures (e.g., 25 °C and 40 °C). Protect the samples from light.

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly depending on the rate of degradation).

-

Analysis: Analyze the concentration of butyl p-toluate and the formation of any degradation products (e.g., p-toluic acid) in each sample using a validated, stability-indicating analytical method.

-

Data Evaluation: Determine the rate of degradation at each pH and temperature. This can be used to calculate the hydrolysis rate constant and predict the shelf-life under different pH conditions.

Thermal Stability

The thermal stability of butyl p-toluate is important for determining appropriate storage and handling conditions, as well as for assessing its stability during manufacturing processes that may involve heat. Aromatic esters are generally thermally stable.[13]

Table 3: Estimated Thermal Stability of Butyl p-Toluate

| Condition | Expected Stability | Rationale/Reference for Analogue |

| Elevated Temperature (e.g., 40-75°C) | Likely to be stable for extended periods | Aromatic esters generally exhibit good thermal stability.[13] |

| High Temperature (>200°C) | Susceptible to decomposition | At very high temperatures, esters can undergo decomposition to form carboxylic acids and other products.[14] Some aromatic esters show onset of degradation above 220°C.[13] |

Experimental Protocol for Thermal Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]

Objective: To evaluate the stability of butyl p-toluate under accelerated and long-term storage conditions.

Materials:

-

Butyl p-toluate (solid or liquid form)

-

Appropriate containers (e.g., glass vials with inert stoppers)

-

Thermostatically controlled stability chambers with humidity control

Procedure:

-

Sample Preparation: Place a known quantity of butyl p-toluate into the containers.

-

Storage Conditions:

-

Accelerated Stability: Store the samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

Long-Term Stability: Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

-

Sampling: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 1, 3, 6 months for accelerated testing).

-

Analysis: Analyze the samples for appearance, assay of butyl p-toluate, and the presence of degradation products using a validated, stability-indicating method.

-

Data Evaluation: Evaluate any changes in the physical and chemical properties of the substance over time to establish a re-test period or shelf-life.

Photostability

Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds. The aromatic ring in butyl p-toluate suggests a potential for photosensitivity.

Table 4: Estimated Photostability of Butyl p-Toluate

| Condition | Expected Stability | Rationale/Reference for Analogue |

| Exposure to UV/Visible Light | Potentially susceptible to degradation | Aromatic esters can undergo photodegradation. The UV system can lead to the formation of byproducts like butyl benzoate and benzoic acid in the photodegradation of dibutyl phthalate.[15][16][17] |

Experimental Protocol for Photostability Testing (Adapted from ICH Q1B) [18][19][20][21][22]

Objective: To evaluate the stability of butyl p-toluate upon exposure to light.

Materials:

-

Butyl p-toluate

-

Chemically inert, transparent containers

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Light-protective wrapping (e.g., aluminum foil) for control samples.

-

Calibrated radiometer/lux meter.

Procedure:

-

Sample Preparation:

-

Place the butyl p-toluate samples in the transparent containers.

-

Prepare control samples by wrapping identical containers with aluminum foil to protect them from light.

-

-

Exposure:

-

Place both the exposed and control samples in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, assay of butyl p-toluate, and the formation of degradation products using a validated, stability-indicating analytical method.

-

-

Data Evaluation:

-

Compare the results from the exposed samples to those of the control samples to determine the extent of photodegradation.

-

Visualizations

Synthesis of Butyl p-Toluate

Butyl p-toluate is synthesized via the Fischer esterification of p-toluic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[23][24][25][26][27]

Caption: Fischer esterification of p-toluic acid to form butyl p-toluate.

Hydrolytic Degradation of Butyl p-Toluate

The primary degradation pathway for butyl p-toluate in aqueous environments is hydrolysis, which breaks the ester bond to form p-toluic acid and n-butanol. This reaction can be catalyzed by either acid or base.

Caption: Hydrolytic degradation of butyl p-toluate.

Conclusion

This technical guide provides a detailed overview of the solubility and stability of butyl p-toluate, drawing upon data from analogous compounds and established scientific principles. The provided experimental protocols, based on international guidelines, offer a framework for generating specific data for this compound. The visualizations of the synthesis and primary degradation pathway serve to illustrate the key chemical transformations of butyl p-toluate. This information is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceutical products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. BUTYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 3. Butyl benzoate | 136-60-7 [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. database.ich.org [database.ich.org]

- 9. snscourseware.org [snscourseware.org]

- 10. memmert.com [memmert.com]

- 11. helago-sk.sk [helago-sk.sk]

- 12. ikev.org [ikev.org]

- 13. mdpi.com [mdpi.com]

- 14. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ikev.org [ikev.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. q1scientific.com [q1scientific.com]

- 23. Fischer Esterification [organic-chemistry.org]

- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-methylbenzoic acid butyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.95 | d | 8.0 | 2H | Aromatic (ortho to -COO) |

| 7.24 | d | 8.0 | 2H | Aromatic (meta to -COO) |

| 4.33 | t | 6.4 | 2H | -OCH₂- |

| 2.40 | s | - | 3H | Ar-CH₃ |

| 1.78 – 1.63 | m | - | 2H | -OCH₂CH₂- |

| 1.52 – 1.41 | m | - | 2H | -CH₂CH₃ |

| 1.01 – 0.94 | m | - | 3H | -CH₂CH₃ |

d: doublet, t: triplet, s: singlet, m: multiplet

Table 2: ¹³C NMR Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O (Ester) |

| 143.4 | Aromatic (quaternary, C-CH₃) |

| 129.5 | Aromatic (CH, ortho to -COO) |

| 129.0 | Aromatic (CH, meta to -COO) |

| 127.8 | Aromatic (quaternary, C-COO) |

| 64.6 | -OCH₂- |

| 30.8 | -OCH₂CH₂- |

| 21.6 | Ar-CH₃ |

| 19.2 | -CH₂CH₃ |

| 13.7 | -CH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Alkyl C-H Stretch |

| ~1720 | Strong | C=O (Ester) Stretch |

| ~1610 & ~1510 | Medium-Weak | Aromatic C=C Stretch |

| ~1270 | Strong | Ester C-O Stretch (asymmetric) |

| ~1100 | Strong | Ester C-O Stretch (symmetric) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

The ¹H and ¹³C NMR spectra were acquired on a 200 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For the ¹H NMR spectrum, multiplicities are denoted as singlet (s), doublet (d), triplet (t), and multiplet (m), with coupling constants (J) reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. The sample is then placed in the path of the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber (in cm⁻¹) is recorded.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for spectroscopic analysis.

The Genesis and Evolution of p-Toluic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of p-toluic acid esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds play a crucial role.

Discovery and History: A Journey Through Aromatic Carboxylic Acids

Following the isolation and characterization of benzoic acid in the 16th century from gum benzoin, the study of related aromatic compounds gained momentum.[1][2][3][4][5] Early methods for the preparation of p-toluic acid included the oxidation of p-cymene, a component of certain essential oils, and the oxidation of p-xylene.[2] These early synthetic efforts laid the groundwork for understanding the reactivity of alkyl-substituted benzene rings.

The late 19th and early 20th centuries saw the systematic development of esterification techniques, most notably the Fischer-Speier esterification first described by Emil Fischer and Arthur Speier in 1895.[6] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a cornerstone of organic synthesis and was undoubtedly applied to p-toluic acid to produce its various esters.

The industrial importance of p-toluic acid and its esters grew significantly with the development of the polymer industry. It was identified as a key intermediate in the production of terephthalic acid, a monomer for polyethylene terephthalate (PET).[5][7][8] The Dynamit-Nobel process, for instance, involved the esterification of p-toluic acid to methyl p-toluate, which was then further oxidized.[5]

In the realm of pharmaceuticals, p-toluic acid derivatives have been utilized as building blocks for the synthesis of a variety of drugs, including anti-inflammatory agents, analgesics, and antibacterials.[1][7] The versatility of the p-toluic acid scaffold continues to make it a valuable intermediate in modern drug discovery and development.[9]

Physicochemical Properties of p-Toluic Acid Esters

The physical and chemical properties of p-toluic acid esters vary with the nature of the alcohol moiety. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic, often pleasant, odors. Their solubility in organic solvents is good, while they are poorly soluble in water.[10]

Table 1: Physical Properties of Selected p-Toluic Acid Esters

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Methyl p-toluate | C₉H₁₀O₂ | 150.17 | 32-35 | 220-224 | 1.06 | ~1.517 |

| Ethyl p-toluate | C₁₀H₁₂O₂ | 164.20 | - | 232-235 | 1.025 | 1.508 |

| Propyl p-toluate | C₁₁H₁₄O₂ | 178.23 | - | 248-250 | ~1.01 | ~1.503 |

| Butyl p-toluate | C₁₂H₁₆O₂ | 192.25 | - | 265-267 | ~0.99 | ~1.498 |

Table 2: Spectroscopic Data of Selected p-Toluic Acid Esters

| Ester Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl p-toluate | 7.92 (d, 2H), 7.21 (d, 2H), 3.89 (s, 3H), 2.40 (s, 3H) | 167.1, 143.6, 129.7, 129.1, 128.9, 52.0, 21.6 | 1720 (C=O), 1275, 1108 (C-O) |

| Ethyl p-toluate | 7.94 (d, 2H), 7.22 (d, 2H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H) | 166.7, 143.4, 129.6, 129.0, 128.9, 60.9, 21.6, 14.3 | 1715 (C=O), 1273, 1105 (C-O)[3][11] |

| Propyl p-toluate | 7.95 (d, 2H), 7.22 (d, 2H), 4.25 (t, 2H), 2.40 (s, 3H), 1.78 (sext, 2H), 1.02 (t, 3H) | 166.8, 143.4, 129.6, 129.0, 128.9, 66.5, 22.1, 21.6, 10.5 | 1716 (C=O), 1274, 1106 (C-O)[12][13] |

| Butyl p-toluate | 7.95 (d, 2H), 7.22 (d, 2H), 4.29 (t, 2H), 2.40 (s, 3H), 1.73 (quint, 2H), 1.46 (sext, 2H), 0.97 (t, 3H) | 166.8, 143.4, 129.6, 129.0, 128.9, 64.8, 30.7, 21.6, 19.2, 13.8 | 1717 (C=O), 1274, 1107 (C-O)[14] |

Key Synthetic Methodologies

The synthesis of p-toluic acid esters is most commonly achieved through the esterification of p-toluic acid with the corresponding alcohol. Several methods are widely employed, each with its own advantages and limitations.

Fischer-Speier Esterification

This classical method involves the reaction of p-toluic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6][15]

Detailed Experimental Protocol: Synthesis of Ethyl p-Toluate via Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl p-toluate can be purified by vacuum distillation to yield a colorless liquid.

Expected Yield: 70-85%

Steglich Esterification

The Steglich esterification is a milder method that is particularly useful for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol: Synthesis of Isopropyl p-Toluate via Steglich Esterification

-

Reaction Setup: To a solution of p-toluic acid (1.0 eq), isopropanol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a solution of DCC (1.1 eq) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

-

Workup: Filter off the precipitated DCU and wash the solid with the reaction solvent.

-

Washing: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude isopropyl p-toluate can be purified by column chromatography on silica gel.

Expected Yield: 80-95%

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of p-toluic acid with primary or secondary alcohols under mild, neutral conditions. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18][19] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, if applicable.

Detailed Experimental Protocol: Synthesis of (S)-sec-Butyl p-Toluate via Mitsunobu Reaction

-

Reaction Setup: To a solution of p-toluic acid (1.2 eq), (R)-sec-butanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DEAD (1.5 eq) in THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

-

Concentration: Remove the THF under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Expected Yield: 60-80%

Visualizing the Pathways and Processes

Synthetic Pathways

The following diagrams illustrate the key chemical transformations involved in the synthesis of p-toluic acid esters.

References

- 1. p-Toluic acid Dealer and Distributor | p-Toluic acid Supplier | p-Toluic acid Stockist | p-Toluic acid Importers [multichemindia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 8. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 9. What esters can be synthesized from P - Toluic Acid Chloride? - Blog [evergreensinochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. p-Toluic acid, butyl ester [webbook.nist.gov]

- 15. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hazards and Safety Information for Butyl 4-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and safety information for Butyl 4-methylbenzoate (CAS No. 19277-56-6), also known as butyl p-toluate. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this chemical and to provide guidance on its safe handling, storage, and disposal. The information presented herein is compiled from available safety data sheets, toxicological databases, and standardized experimental guidelines.

Disclaimer: Specific toxicological data for Butyl 4-methylbenzoate is limited. Therefore, this guide also draws upon information from structurally related compounds and standardized OECD test guidelines to provide a comprehensive safety profile. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of Butyl 4-methylbenzoate.

| Property | Value | Reference |

| CAS Number | 19277-56-6 | [1] |

| Molecular Formula | C12H16O2 | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Not explicitly stated for butyl 4-methylbenzoate; related compounds are liquids. | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Synonyms | Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester | [1] |

Hazard Identification and Classification

Based on data for structurally similar compounds like butyl p-toluenesulfonate, Butyl 4-methylbenzoate may be classified as follows. It is crucial to handle this compound as if it possesses these hazards until specific data becomes available.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[5] |

GHS Hazard Pictograms:

Signal Word: Warning

Toxicological Information

Acute Toxicity

Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for Butyl 4-methylbenzoate are not available. For the related compound butyl p-toluenesulfonate, a subcutaneous LD50 in rats has been reported as 5 g/kg, and an intravenous LD50 in mice as 320 mg/kg[6].

Skin Irritation

A study involving repeated daily application of n-butyl benzoate on clipped rabbit skin demonstrated its irritancy potential. The study noted widespread inflammatory reactions, and in some cases, necrotic changes and slight epidermal hyperplasia on the dorsum of the rabbits[7]. The irritancy was observed to be related to the duration of the treatment and the molecular weight of the benzoate[7].

Eye Irritation

Specific eye irritation studies for Butyl 4-methylbenzoate were not found. However, based on the classification of related compounds, it is presumed to cause serious eye irritation.

Experimental Protocols

In the absence of specific experimental data for Butyl 4-methylbenzoate, this section outlines the methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols serve as a reference for any future toxicological evaluation of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used[2].

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water. Food is withheld overnight before dosing[2].

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[2].

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically during the first 24 hours[2].

-

Procedure: The outcome of the first step (dosing three animals) determines the next step, which could be no further testing, dosing more animals at the same level, or dosing at a higher or lower dose level[2].

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance to the skin.

Methodology:

-

Test Animal: The albino rabbit is the recommended species[8].

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test[8].

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing[8].

-

Exposure: The exposure duration is typically 4 hours[8].

-

Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours)[8]. The degree of skin reaction is scored.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are used[9].

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[9].

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation[9][10]. The severity of the reactions is scored.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safety assessment of Butyl 4-methylbenzoate.

Caption: Hazard Identification and Risk Assessment Workflow.

Caption: Emergency Response Procedure for Chemical Exposure.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing[4].

-

Use in a well-ventilated area[4].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[3].

-

Keep containers tightly closed when not in use[3].

Emergency Procedures

In case of skin contact:

-

Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4].

-

Seek medical attention if irritation persists[4].

In case of eye contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4].

-

Seek medical attention[4].

In case of inhalation:

-

Move the person to fresh air[2].

-

If breathing is difficult, give oxygen. If not breathing, give artificial respiration[2].

-

Seek medical attention[2].

In case of ingestion:

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available safety information for Butyl 4-methylbenzoate. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

- 1. 4-Methylbenzoic acid butyl ester | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl 4-methylbenzenesulfonate | CAS#:778-28-9 | Chemsrc [chemsrc.com]

- 7. Macro- and microscopic alterations in 2 rabbit skin regions following topically repeated applications of benzoic acid n-alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Theoretical vs. Experimental Properties of Butyl p-Toluate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of butyl p-toluate (also known as butyl 4-methylbenzoate). Butyl p-toluate is an organic ester with applications as a flavoring agent and in the synthesis of other organic compounds. This document collates its physical, chemical, and spectroscopic properties, presenting a direct comparison between calculated and measured values. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in its practical application and analysis.

Introduction

Butyl p-toluate (C₁₂H₁₆O₂) is the ester formed from the condensation of p-toluic acid and n-butanol. Understanding the discrepancy and concordance between its theoretical and experimental properties is crucial for its application in research and development, particularly in fields requiring high-purity compounds and predictable chemical behavior. This guide serves as a central repository for this information, aimed at professionals in chemical and pharmaceutical sciences.

Physical and Chemical Properties

The fundamental physical and chemical properties of butyl p-toluate are summarized below. Theoretical values are often derived from computational models (e.g., Joback method, Crippen's fragmentation), while experimental values are determined through laboratory measurement.

| Property | Theoretical/Calculated Value | Experimental Value |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol | 192.2542 g/mol [1] |

| Boiling Point | 581.91 K (308.76 °C) | 268 °C at 760 mmHg[2] |

| Density | - | 0.995 g/cm³[2] |

| Refractive Index (n₂₀/D) | - | 1.51 (for Methyl 4-tert-butylbenzoate)[3][4] |

| logP (Octanol/Water) | 2.952 | - |

| Water Solubility | log₁₀WS = -3.45 | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl p-toluate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The experimental data presented was obtained in a CDCl₃ solvent.[5]

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.95 | Doublet | 8.0 | 2H, ortho to C=O |

| Aromatic Protons | 7.24 | Doublet | 8.0 | 2H, meta to C=O |

| Methylene Protons | 4.33 | Triplet | 6.4 | 2H, -O-CH₂- |

| Methyl Protons | 2.40 | Singlet | - | 3H, Ar-CH₃ |

| Methylene Protons | 1.78 – 1.63 | Multiplet | - | 2H, -O-CH₂-CH₂- |

| Methylene Protons | 1.52 – 1.41 | Multiplet | - | 2H, -CH₂-CH₃ |

| Methyl Protons | 1.01 – 0.94 | Multiplet | - | 3H, -CH₂-CH₃ |

| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 166.7 | C=O |

| Aromatic Carbon | 143.4 | Quaternary, C-CH₃ |

| Aromatic Carbons | 129.5 | CH |

| Aromatic Carbons | 129.0 | CH |

| Aromatic Carbon | 127.8 | Quaternary, C-C=O |

| Methylene Carbon | 64.6 | -O-CH₂- |

| Methylene Carbon | 30.8 | -O-CH₂-CH₂- |

| Aromatic Methyl Carbon | 21.6 | Ar-CH₃ |

| Methylene Carbon | 19.2 | -CH₂-CH₃ |

| Methyl Carbon | 13.7 | -CH₂-CH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data from the NIST WebBook shows characteristic fragmentation patterns for butyl p-toluate.[1]

| m/z | Relative Intensity | Possible Fragment |

| 119 | 100 | [C₈H₇O]⁺ (p-toluoyl cation) |

| 136 | ~58 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 91 | ~50 | [C₇H₇]⁺ (tropylium cation) |

| 192 | ~20 | [M]⁺ (Molecular ion) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3000-2850 | C-H (Alkyl) | Stretching |

| ~1720 | C=O (Ester) | Stretching |

| ~1610, ~1510 | C=C (Aromatic) | Stretching |

| ~1270, ~1100 | C-O (Ester) | Stretching |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of butyl p-toluate.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of butyl p-toluate from p-toluic acid and n-butanol using an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-butanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted p-toluic acid.

-

Water.

-

Brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure butyl p-toluate.

Characterization Protocols

-

Sample Preparation: Place a small amount of the purified liquid into a small test tube. Insert a capillary tube (sealed at one end) with the open end down into the liquid.

-

Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

-